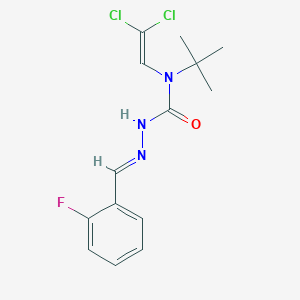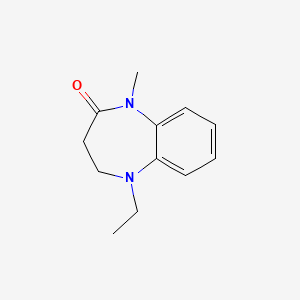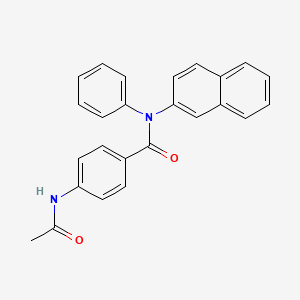
(2E)-N-tert-butyl-N-(2,2-dichloroethenyl)-2-(2-fluorobenzylidene)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of hydrazinecarboxamides. This compound is characterized by the presence of a tert-butyl group, a dichlorovinyl group, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Hydrazinecarboxamide Backbone: This step involves the reaction of hydrazine with a suitable carboxylic acid derivative under controlled conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Addition of the Dichlorovinyl Group: The dichlorovinyl group is typically added through a halogenation reaction.
Incorporation of the Fluorophenyl Group: This step involves the reaction of the intermediate compound with a fluorophenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorovinyl and fluorophenyl sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazinecarboxamides.
Applications De Recherche Scientifique
N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE
- **N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE
Uniqueness
N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C14H16Cl2FN3O |
|---|---|
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
1-tert-butyl-1-(2,2-dichloroethenyl)-3-[(E)-(2-fluorophenyl)methylideneamino]urea |
InChI |
InChI=1S/C14H16Cl2FN3O/c1-14(2,3)20(9-12(15)16)13(21)19-18-8-10-6-4-5-7-11(10)17/h4-9H,1-3H3,(H,19,21)/b18-8+ |
Clé InChI |
DZGWRPHXJJYRTM-QGMBQPNBSA-N |
SMILES isomérique |
CC(C)(C)N(C=C(Cl)Cl)C(=O)N/N=C/C1=CC=CC=C1F |
SMILES canonique |
CC(C)(C)N(C=C(Cl)Cl)C(=O)NN=CC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11092755.png)
![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B11092763.png)
![8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-9,15-dione](/img/structure/B11092766.png)
![(3-amino-6-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11092773.png)
![Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B11092776.png)
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11092782.png)
![N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11092789.png)
![3-{3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid](/img/structure/B11092795.png)


![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-3-nitrobenzamide](/img/structure/B11092816.png)
![1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one](/img/structure/B11092825.png)
![N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11092827.png)
![5'-Methyl-7'-propyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B11092829.png)
